

comparative analysis of 1,1-dioxothiane-3-carboxylic acid and its analogs' bioactivity

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Compound of Interest

Compound Name: 1,1-dioxothiane-3-carboxylic acid

Cat. No.: B168537

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Comparative Bioactivity Analysis: 1,1-Dioxothiane-3-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of **1,1-dioxothiane-3-carboxylic acid**. Due to limited publicly available data on the bioactivity of **1,1-dioxothiane-3-carboxylic acid** itself, this report focuses on structurally related sulfur-containing heterocyclic carboxylic acids, particularly benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and other thiane-based analogs. The information presented herein is intended to guide further research and drug discovery efforts in this chemical space.

Overview of Bioactivity

Analogs of **1,1-dioxothiane-3-carboxylic acid** have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being the most prominently studied. The core scaffold, featuring a sulfur-containing ring and a carboxylic acid moiety, provides a versatile platform for structural modifications to modulate potency and selectivity against various biological targets.

Anticancer Activity

A significant area of investigation for these analogs is their potential as anticancer agents. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized

and evaluated for their ability to inhibit cancer cell proliferation and migration.

Quantitative Bioactivity Data

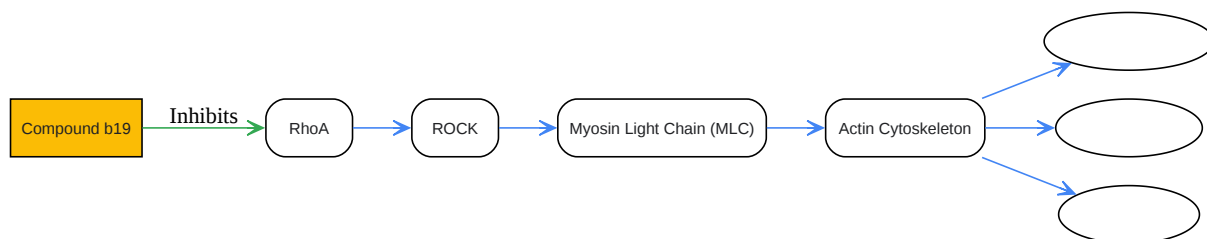
The following table summarizes the in vitro anticancer activity of a key analog, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, against the MDA-MB-231 human breast cancer cell line.

Compound ID	Structure	Cell Line	Assay	IC50 (μM)	Target Pathway	Reference
b19	Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative	MDA-MB-231	Cell Proliferation	1.87	RhoA/ROCK	[1]

Mechanism of Action: RhoA/ROCK Pathway Inhibition

Compound b19, a derivative of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, has been shown to exert its anticancer effects by targeting the RhoA/ROCK signaling pathway.[1] This pathway is crucial in regulating cellular processes such as adhesion, migration, and proliferation, which are often dysregulated in cancer.

Below is a diagram illustrating the targeted signaling pathway.



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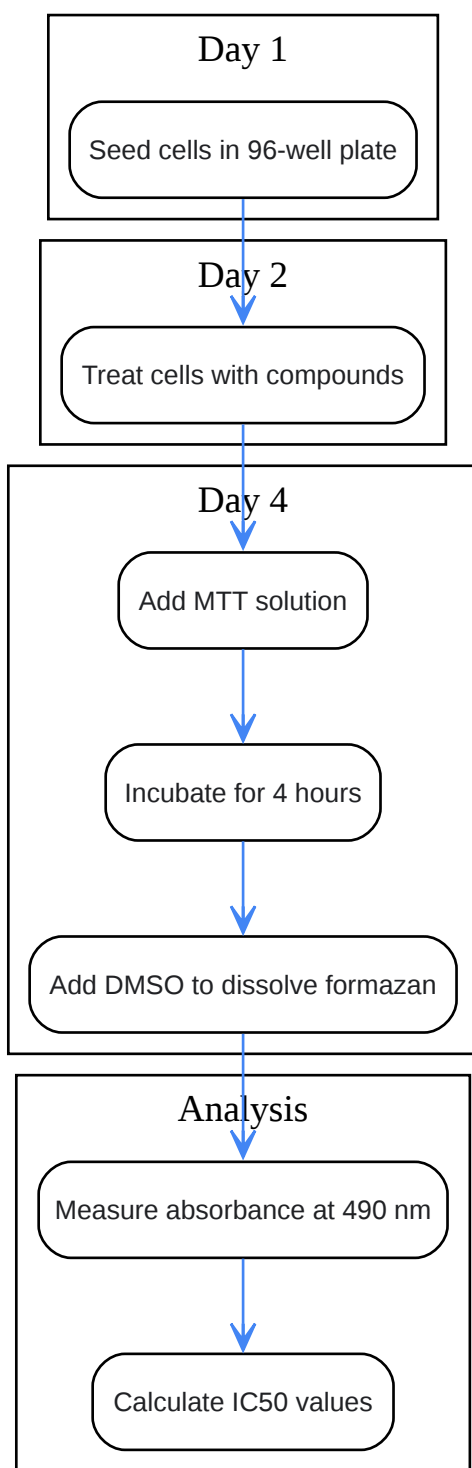
Figure 1: Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory action of compound b19.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.



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Figure 2: Experimental workflow for the MTT cell proliferation assay.

Anti-inflammatory Activity

While specific data on **1,1-dioxothiane-3-carboxylic acid** is scarce, the broader class of sulfur-containing heterocyclic compounds has been investigated for anti-inflammatory properties. The structural features of these molecules make them potential inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Structure-Activity Relationship (SAR) Insights

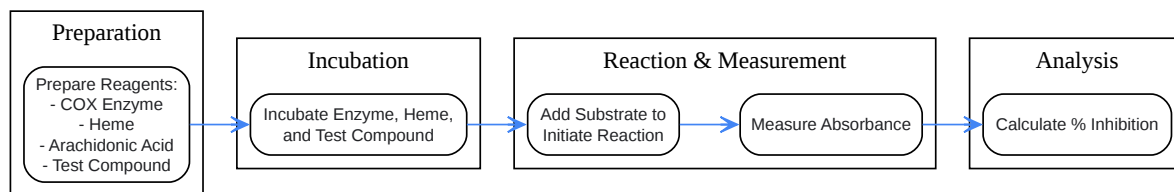
Studies on various aryl sulfides, sulfoxides, and sulfones have provided some insights into the structure-activity relationships for anti-inflammatory activity. Generally, the sulfide analogs tend to exhibit higher activity compared to the corresponding sulfoxides.^[2] The presence and position of the carboxylic acid group are also critical for activity.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available colorimetric inhibitor screening assays.

Methodology:

- **Enzyme and Cofactor Preparation:** Prepare solutions of COX-1 or COX-2 enzyme, heme, and arachidonic acid (substrate) in the provided assay buffer.
- **Inhibitor Incubation:** In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound at various concentrations. Incubate for a specified time (e.g., 5-10 minutes) at room temperature.
- **Reaction Initiation:** Initiate the reaction by adding the colorimetric substrate and arachidonic acid.
- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 590 nm) after a short incubation period (e.g., 2 minutes).
- **Inhibition Calculation:** The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).



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Figure 3: General workflow for a COX inhibition assay.

Conclusion and Future Directions

The analogs of **1,1-dioxothiane-3-carboxylic acid**, particularly the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, represent a promising class of compounds with potential therapeutic applications, especially in oncology. The available data highlights the importance of the sulfone and carboxylic acid moieties for biological activity.

Further research is warranted to:

- Synthesize and evaluate the bioactivity of **1,1-dioxothiane-3-carboxylic acid** and a wider range of its direct analogs.
- Explore the structure-activity relationships for different biological targets.
- Investigate the potential of these compounds against other diseases, such as inflammatory disorders, infectious diseases, and neurological conditions.
- Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

This comparative guide serves as a foundation for researchers to build upon, fostering the development of novel therapeutics based on the **1,1-dioxothiane-3-carboxylic acid** scaffold.

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